molecular formula C10H6BrN3O4 B12793731 1-(4-Bromophenyl)violuric acid [WHO-DD] CAS No. 251468-56-1

1-(4-Bromophenyl)violuric acid [WHO-DD]

Katalognummer: B12793731
CAS-Nummer: 251468-56-1
Molekulargewicht: 312.08 g/mol
InChI-Schlüssel: KLAOPOKEJSDMEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)violuric acid is an organic compound with the molecular formula C10H6BrN3O4 It is a derivative of violuric acid, which is known for its deeply colored salts

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Another method involves the condensation of alloxan with hydroxylamine, followed by bromination .

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)violuric acid typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenyl)violuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)violuric acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)violuric acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Violuric Acid: The parent compound, known for its deeply colored salts.

    Thiovioluric Acid: A derivative with sulfur in place of oxygen, used in similar applications.

    1,3-Dimethylvioluric Acid: A methylated derivative with different solubility and reactivity properties.

    Diphenylthiovioluric Acid: Another derivative with two phenyl groups, used in analytical chemistry.

Uniqueness: 1-(4-Bromophenyl)violuric acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with metal ions or other compounds are required.

Eigenschaften

CAS-Nummer

251468-56-1

Molekularformel

C10H6BrN3O4

Molekulargewicht

312.08 g/mol

IUPAC-Name

1-(4-bromophenyl)-6-hydroxy-5-nitrosopyrimidine-2,4-dione

InChI

InChI=1S/C10H6BrN3O4/c11-5-1-3-6(4-2-5)14-9(16)7(13-18)8(15)12-10(14)17/h1-4,16H,(H,12,15,17)

InChI-Schlüssel

KLAOPOKEJSDMEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.